![molecular formula C11H13NOS B13073479 (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one](/img/structure/B13073479.png)
(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a dimethylamino group attached to a methylene bridge, which is further connected to a dihydrobenzo[B]thiophen-4(5H)-one core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a dimethylamino-substituted aldehyde with a thiophene derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides, along with solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the thiophene core can undergo redox reactions, modulating the activity of enzymes and receptors involved in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]furan-4(5H)-one
- (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]pyran-4(5H)-one
- (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-3(5H)-one
Uniqueness
(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one is unique due to its specific combination of functional groups and structural features The presence of the dimethylamino group and the thiophene core imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds
Eigenschaften
Molekularformel |
C11H13NOS |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
(5E)-5-(dimethylaminomethylidene)-6,7-dihydro-1-benzothiophen-4-one |
InChI |
InChI=1S/C11H13NOS/c1-12(2)7-8-3-4-10-9(11(8)13)5-6-14-10/h5-7H,3-4H2,1-2H3/b8-7+ |
InChI-Schlüssel |
NACNWVIODNHIQA-BQYQJAHWSA-N |
Isomerische SMILES |
CN(C)/C=C/1\CCC2=C(C1=O)C=CS2 |
Kanonische SMILES |
CN(C)C=C1CCC2=C(C1=O)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





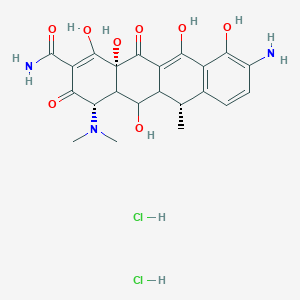


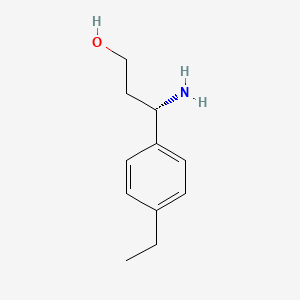
![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)

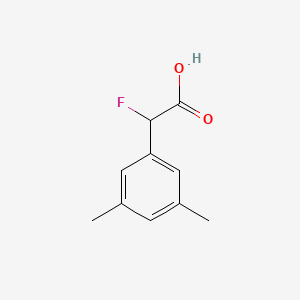
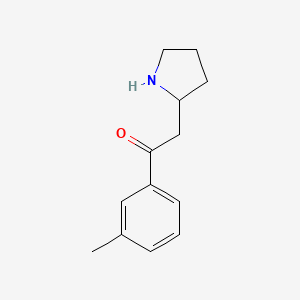
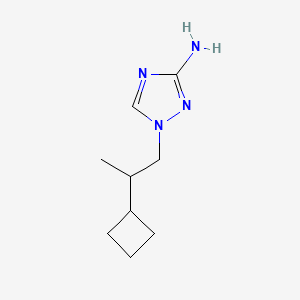
![4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B13073457.png)
![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
